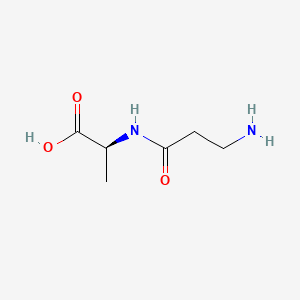

beta-Ala-Ala

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H12N2O3 |

|---|---|

Molecular Weight |

160.17 g/mol |

IUPAC Name |

(2S)-2-(3-aminopropanoylamino)propanoic acid |

InChI |

InChI=1S/C6H12N2O3/c1-4(6(10)11)8-5(9)2-3-7/h4H,2-3,7H2,1H3,(H,8,9)(H,10,11)/t4-/m0/s1 |

InChI Key |

OSOCQWFTTAPWEK-BYPYZUCNSA-N |

SMILES |

CC(C(=O)O)NC(=O)CCN |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)CCN |

Canonical SMILES |

CC(C(=O)O)NC(=O)CCN |

sequence |

XA |

Origin of Product |

United States |

Synthesis and Preparative Methodologies for Beta Ala Ala

Chemical Synthesis Routes for beta-Ala-Ala

The creation of this compound can be achieved through established peptide synthesis methodologies, including both solid-phase and solution-phase techniques.

Fmoc-based Solid-Phase Peptide Synthesis Strategies

Solid-phase peptide synthesis (SPPS) using the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern peptide chemistry and can be readily adapted for the synthesis of this compound. sigmaaldrich.comchemimpex.com The process involves the sequential addition of Fmoc-protected beta-alanine (B559535) to a growing peptide chain anchored to a solid support. chemimpex.com The Fmoc group, which masks the amino terminus, is removed under mild basic conditions, allowing for the subsequent coupling of another amino acid. chemimpex.comnih.gov

The general steps for synthesizing this compound via Fmoc-SPPS are as follows:

| Step | Reagent/Condition | Purpose |

|---|---|---|

| Resin Attachment | Fmoc-beta-Ala-OH, Coupling Agent, Resin | Anchoring the first amino acid |

| Fmoc Removal | Piperidine in DMF | Exposing the amino group for the next coupling |

| Coupling | Fmoc-beta-Ala-OH, Activation Reagent | Forming the peptide bond |

| Cleavage | Cleavage Cocktail (e.g., TFA-based) | Releasing the dipeptide from the resin |

Solution-Phase Synthesis Approaches for Dipeptide Formation

Solution-phase synthesis offers an alternative to SPPS for producing this compound. This classical approach involves the reaction of protected amino acids in a suitable solvent, followed by purification of the resulting dipeptide. A common strategy involves the coupling of an N-protected beta-alanine with a C-terminally protected beta-alanine. For instance, N-Boc-beta-alanine can be coupled with beta-alanine tert-butyl ester. researchgate.net Following the coupling reaction, the protecting groups are removed to yield the final dipeptide. researchgate.net

A patent describes a method for synthesizing L-carnosine (beta-alanyl-L-histidine) which involves protecting the amino group of beta-alanine with phthalic anhydride. google.com This phthalyl-beta-alanine is then converted to its acyl chloride and reacted with L-histidine. google.com A similar principle could be applied to the synthesis of this compound.

Biosynthetic or Biocatalytic Considerations for this compound Formation

While direct microbial fermentation or enzymatic synthesis of this compound is not extensively documented, the biosynthesis of its constituent, beta-alanine, is well-understood. vulcanchem.com Beta-alanine is produced in nature through various pathways, including the degradation of dihydrouracil (B119008) and carnosine, and the pyrimidine (B1678525) catabolism of cytosine and uracil. vulcanchem.comwikipedia.orghmdb.ca

Recent advancements have focused on the biocatalytic production of beta-alanine itself. frontiersin.org Methods include enzymatic conversion and whole-cell synthesis. frontiersin.org For example, L-aspartate-α-decarboxylase (ADC) is a key enzyme that catalyzes the conversion of L-aspartate to beta-alanine. frontiersin.orgresearchgate.net Recombinant E. coli strains expressing ADC have been developed for this purpose. researchgate.net Another approach involves a tri-enzyme cascade to produce beta-alanine from fumaric acid. nih.gov These methods, focused on producing the precursor, could potentially be integrated into a subsequent enzymatic or chemical step to form the dipeptide this compound. vulcanchem.com

| Biosynthetic Pathway for Beta-Alanine | Precursor | Key Enzyme/Process |

|---|---|---|

| Pyrimidine Degradation | Uracil | Dihydropyrimidinase, β-ureidopropionase |

| Polyamines Degradation | Spermine/Spermidine | Amine Oxidase |

| Aspartate Decarboxylation | L-Aspartate | L-aspartate-α-decarboxylase (ADC) |

| Fumaric Acid Conversion | Fumaric Acid | Aspartate ammonia-lyase, ADC |

Formation of this compound as Impurities in Amino Acid Derivative Synthesis

The unintended formation of beta-alanine and its dipeptides, including this compound, is a known issue in peptide synthesis, particularly when using Fmoc chemistry.

Characterization and Identification of this compound Byproducts

The presence of this compound as an impurity can be problematic, as it can lead to the insertion of an incorrect amino acid sequence in the target peptide. researchgate.netnih.gov The source of this contamination is often traced back to the reagents used for Fmoc protection, specifically Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide). researchgate.netsigmaaldrich-jp.comnih.gov A Lossen-type rearrangement of Fmoc-OSu can occur, leading to the formation of Fmoc-beta-Ala-OH. nih.govresearchgate.netchimia.ch This impurity can then be incorporated into a growing peptide chain. sigmaaldrich.commerck-lifescience.com.tw

Furthermore, the contamination can exist not just as Fmoc-beta-Ala-OH, but also as the dipeptide Fmoc-beta-Ala-amino acid-OH within the Fmoc-protected amino acid raw materials. researchgate.netnih.gov For example, Fmoc-Ala-OH has been found to be contaminated with Fmoc-beta-Ala-Ala-OH. nih.gov

Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are crucial for the detection and characterization of these impurities. researchgate.netnih.gov Tandem mass spectrometry (MS/MS) can provide detailed structural information to confirm the identity of the beta-Ala containing impurity. nih.gov

Mitigation Strategies in Peptide Synthesis Reagent Purity

To minimize the formation of this compound and related impurities, stringent control over the purity of reagents is essential. sigmaaldrich.com Manufacturers of Fmoc-amino acids have implemented enhanced specifications to limit the levels of beta-alanyl impurities to as low as ≤ 0.1%. merck-lifescience.com.tw

Strategies to mitigate this issue include:

By understanding the synthetic pathways and the potential for impurity formation, researchers and manufacturers can better control the production and use of this compound, ensuring the quality and integrity of the final peptide products.

Conformational Analysis and Structural Elucidation of Beta Ala Ala

Experimental Spectroscopic Characterization

Spectroscopic techniques are instrumental in defining the conformational landscape of β-Ala-Ala in various environments. nih.gov Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FT-IR), and Circular Dichroism (CD) spectroscopies each provide unique insights into the peptide's structure.

NMR spectroscopy is a powerful tool for elucidating the solution-state conformation of peptides. For peptides containing β-alanine, such as β-Ala-Ala, ¹H-NMR provides critical data through the analysis of chemical shifts, temperature coefficients of amide protons, and nuclear Overhauser effects (NOEs). nih.govcapes.gov.br

In studies of cyclic peptides incorporating β-Ala-β-Ala units, NMR analysis has revealed the presence of distinct conformers in different solvents. nih.govcapes.gov.br For instance, in a study of cyclo-(Pro-Phe-Phe-beta-Ala-beta-Ala), two slowly interconverting conformers were identified in both CD₃CN and DMSO solutions, corresponding to cis-trans isomerism around a peptide bond. nih.gov The conformer with all-trans peptide bonds was found to be stabilized by intramolecular hydrogen bonds, forming C₁₀ and C₁₃ ring structures. nih.gov A detailed ¹H-NMR analysis of cyclo-(L-Pro-beta-Ala-L-Pro-beta-Ala) in CD₃CN solution indicated a twofold symmetry consistent with the solid-state structure, which is stabilized by two intramolecular hydrogen bonds between the CO and NH groups of the two β-alanine residues. nih.gov These hydrogen bonds result in a C₇ structure where the β-alanine residues adopt a characteristic folded conformation around the Cα-Cβ bond. nih.gov

Key NMR parameters used in these analyses include interproton distances derived from ROESY spectra and homonuclear coupling constants, which help to build refined molecular models. nih.govcapes.gov.br

Table 1: Representative NMR Observables for Conformational Analysis of β-Ala Containing Peptides

| Observable | Information Provided | Typical Application |

| Chemical Shifts (δ) | Provides information on the local electronic environment of each proton. | Differentiating between folded and extended conformations. |

| Amide Proton Temp. Coeff. (dδ/dT) | Identifies protons involved in intramolecular hydrogen bonding (low values indicate shielding from solvent). | Mapping hydrogen bond patterns. |

| ³J Coupling Constants | Relates to dihedral angles via the Karplus equation. | Determining backbone and side-chain torsion angles. |

| Nuclear Overhauser Effect (NOE) | Provides through-space distance constraints between protons (< 5 Å). | Establishing spatial proximity of residues to define the overall fold. |

FT-IR spectroscopy probes the vibrational modes of a molecule, which are sensitive to its conformation and hydrogen bonding patterns. In peptides, the amide I (C=O stretching) and amide II (N-H bending and C-N stretching) bands are particularly informative for secondary structure analysis.

For β-alanine and its derivatives, FT-IR spectra show characteristic bands that can be assigned to specific molecular vibrations. spectroscopyonline.com For example, in a study of (β-AlaH)(l-ProH)SiF₆, the C=O stretching vibration (ν(C=O)) was observed at 1745 cm⁻¹, while asymmetric deformation of the NH₃⁺ group and deformation of the NH₂⁺ group were found around 1606 cm⁻¹. spectroscopyonline.com The presence of CO₂ loading on β-alanine solutions introduces new peaks, such as those at 1305 cm⁻¹ and 1340 cm⁻¹, and a broadening of the peak between 1550-1570 cm⁻¹, indicating chemical changes and the formation of carbonate. researchgate.net

Table 2: Selected FT-IR Vibrational Frequencies for β-Alanine Containing Compounds

| Wavenumber (cm⁻¹) | Assignment | Compound Context | Reference |

| ~3206 | ν(N-H) of NH₃⁺ and NH₂⁺ groups in H-bonds | (β-AlaH)(l-ProH)SiF₆ | spectroscopyonline.com |

| 1745 | ν(C=O) | (β-AlaH)(l-ProH)SiF₆ | spectroscopyonline.com |

| 1606 | δₐₛ(NH₃⁺) and δ(NH₂⁺) | (β-AlaH)(l-ProH)SiF₆ | spectroscopyonline.com |

| 1550-1570 | Asymmetric stretch of carboxylate anion | β-alanine | researchgate.net |

| 1410 | Symmetric stretch of carboxylate anion | β-alanine | researchgate.net |

| 712-729 | Asymmetric stretch of SiF₆²⁻ anion | (β-AlaH)(BetH)SiF₆·H₂O | spectroscopyonline.com |

ν = stretching, δ = bending

CD spectroscopy is a widely used technique for the rapid analysis of protein and peptide secondary structure in solution. nih.gov Different secondary structures, such as α-helices and β-sheets, exhibit distinct CD spectra. nih.govpnas.org For β-sheet structures, a negative band is typically observed around 218 nm and a positive band around 195 nm. nih.gov

While standard CD spectra for canonical secondary structures are well-established, the interpretation for β-peptides and β-turns can be more complex. pnas.orgrsc.org The spectral diversity of β-structures arises from variations in the length, twist, and orientation (parallel vs. antiparallel) of the β-sheets. pnas.org Computational studies combining molecular dynamics with time-dependent density functional theory have been employed to simulate and rationalize the CD spectra of various β-turn types. rsc.org

For peptides containing β-alanine, CD spectroscopy can reveal the presence of ordered structures. For example, the CD spectra of helical β-peptides often show a characteristic trough around 215 nm. researchgate.net In peptides that can form β-sheet-like structures, a negative band near 218 nm can indicate a distorted β-sheet conformation. researchgate.net The development of advanced algorithms like BeStSel, which accounts for the twist of β-structures, has improved the accuracy of secondary structure prediction from CD data, especially for β-rich proteins. nih.gov

Fourier Transform Infrared (FT-IR) Spectroscopy and Vibrational Analysis

X-ray Diffraction Analysis of beta-Ala-Ala Containing Peptides

Crystal-state structural analyses of short, linear peptides containing β-alanine show that its conformation is highly dependent on the surrounding sequence. rsc.orgrsc.org For instance, in t-Boc-L-Ala-β-Ala-NHMe and t-Boc-Aib-β-Ala-NHMe, the backbone adopts a largely extended conformation. rsc.org In contrast, when a preceding β-bend is present, as in t-Boc-Aib-Aib-β-Ala-NHMe, the β-Ala residue can be incorporated into a folded structure, specifically a C₁₁ hydrogen-bonded ring, which is an unusual type of β-bend. rsc.orgrsc.org These findings suggest that the intrinsic propensity of a single β-Ala residue to form a β-bend is low unless promoted by other conformational constraints within the peptide. rsc.org

Theoretical Conformational Energy Calculations for this compound

Theoretical conformational energy calculations, using methods like Hartree-Fock (HF) and Density Functional Theory (DFT), complement experimental data by mapping the potential energy surface of a molecule and identifying stable, low-energy conformers. researchgate.netscirp.org

For a model β-alanine dipeptide (acetylated at the N-terminus and with a methylamine (B109427) cap at the C-terminus), gas-phase calculations using both HF and DFT predicted five stable conformations. researchgate.net The lowest energy conformation was found to have a dihedral angle of approximately -64° (DFT), corresponding to a folded or gauche structure. researchgate.net The highest energy conformer had a dihedral angle closer to 180°, representing an extended conformation, and was about 17 kJ/mol higher in energy. researchgate.net

These calculations highlight the significant influence of intramolecular hydrogen bonding on the stability of different conformers. acs.org Studies on the β-alanine monomer using high-level ab initio methods also identified multiple stable conformers, with the relative energies being sensitive to the inclusion of diffuse functions in the basis set. arkat-usa.org The inclusion of a solvent model, such as the Polarizable Continuum Model (PCM), generally stabilizes the conformations relative to the gas phase and reduces the energy differences between them. scirp.org These theoretical findings are in good agreement with experimental observations that β-alanine residues can adopt both folded and extended structures. nih.gov

Table 3: Calculated Relative Energies for Gas-Phase Conformations of a Model β-Alanine Dipeptide (DFT)

| Conformer | Optimized Dihedral Angle (θ) | Relative Energy (kJ/mol) | Conformation Type |

| 1 | -64.45° | 0.00 | Folded (Gauche) |

| 2 | -66.89° | 1.33 | Folded (Gauche) |

| 3 | 64.96° | 0.27 | Folded (Gauche) |

| 4 | -158.40° | 15.09 | Extended (Trans) |

| 5 | 161.20° | 29.55 | Extended (Trans) |

| (Data adapted from theoretical calculations on an Ac-β-Ala-NHMe model) researchgate.net |

Computational Chemistry and Molecular Modeling of Beta Ala Ala

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular dynamics (MD) simulations are computational experiments that track the motions of atoms and molecules over time, providing a detailed view of the conformational landscape of peptides like beta-Ala-Ala. These simulations rely on force fields, such as the AMBER ff14SB, which has been applied to peptides containing β-amino acids oup.com.

Studies have employed MD simulations to understand how this compound behaves in various environments. For instance, simulations of this compound in the presence of a sodium dodecyl sulfate (B86663) (SDS) micelle were performed in an NPT ensemble (constant number of particles, pressure, and temperature) at 0.1 MPa and 298 K to analyze its localization and interaction with the micelle surface researchgate.net.

The inclusion of a β-amino acid like β-alanine significantly influences a peptide's conformational preferences compared to its α-amino acid counterparts. While peptides composed of α-alanine tend to adopt structures like the poly-l-proline II (PPII) helix, the additional backbone carbon in β-alanine alters the accessible dihedral angles, leading to different folding patterns acs.orgnih.gov. Research on cyclic peptides incorporating two β-alanine residues, specifically cyclo-(Pro-Phe-Phe-beta-Ala-beta-Ala), revealed the presence of two slowly interconverting conformers in solution, distinguished by a cis-trans isomerism around a peptide bond capes.gov.br. This highlights the unique structural constraints and flexibility that β-alanine residues impart to a peptide backbone.

However, it is important to note the limitations of classical force fields. Ab initio MD simulations, which use quantum mechanics to calculate forces, have shown that classical simulations may not always capture rapid conformational changes accurately aps.org. Comparisons between MD simulations and quantum mechanical calculations for other peptide systems have also shown discrepancies, suggesting that the choice of force field is critical for reliable predictions plos.org.

Table 1: Summary of MD Simulation Findings for β-Alanine Containing Peptides This table is interactive. You can sort and filter the data.

| System Studied | Simulation Method/Environment | Key Findings | Reference |

|---|---|---|---|

| This compound | MD Simulation (NPT ensemble) with SDS micelle | Analyzed the most probable localization of the peptide relative to the micelle. | researchgate.net |

| cyclo-(Pro-Phe-Phe-beta-Ala-beta-Ala) | Restrained MD simulation in vacuo and NMR in solution | Molecule exists as two slowly interconverting conformers (cis/trans isomerism). | capes.gov.br |

| [GADV]-peptides with β-Ala | MD simulation with AMBER ff14SB force field | Investigated the effect of β-amino acids on primitive protein structures. | oup.com |

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical (QM) calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure of molecules, which dictates their stability, reactivity, and spectroscopic properties. These methods provide a more fundamental understanding of chemical behavior than classical mechanics.

DFT calculations using the B97-D/6-311++G(3d,3p) level of theory have been employed to analyze the interaction between this compound and a dimer of SDS researchgate.net. The results showed a more favorable change in energy for the complex formation with this compound compared to its α-L-alanyl-α-L-alanine counterpart, indicating a stronger interaction researchgate.net. This difference in interaction energy is attributed to the distinct structural properties of the β-peptide researchgate.netresearchgate.net.

The reactivity of this compound has also been probed using QM. DFT calculations have been used to predict the fragmentation patterns of protonated this compound under collision-induced dissociation conditions in mass spectrometry, allowing it to be distinguished from its isomers nih.gov. Studies on the β-alanine monomer provide further insight into the dipeptide's likely reactivity. For example, QM analysis of the reaction between a hydroxyl (OH) radical and β-alanine in the gas phase found that hydrogen abstraction occurs primarily from the CH₂ group adjacent to the amino group nih.gov. This type of calculation is crucial for understanding potential degradation pathways in various environments.

Methodologically, research has shown that for studying systems like the β-alanine zwitterion in solution, QM approaches that include electron correlation (such as DFT, MP2, and MP4) yield reliable results, especially when paired with basis sets that include diffuse functions researchgate.net.

Table 2: Quantum Mechanical Calculation Findings for β-Alanine and this compound This table is interactive. You can sort and filter the data.

| System/Process | QM Method | Key Finding | Reference |

|---|---|---|---|

| This compound interaction with SDS dimer | DFT (B97-D/6-311++G(3d,3p)) | More favorable complex formation energy compared to α-L-alanyl-α-L-alanine. | researchgate.net |

| Fragmentation of protonated this compound | DFT | Unique fragmentation patterns allow for differentiation from isomeric dipeptides. | nih.gov |

| OH radical reaction with β-alanine | DFT (BHandHLYP/6-311G(d,p)) | Hydrogen abstraction occurs mainly from the CH₂ group next to the amino end. | nih.gov |

Chemoinformatic Analysis and Structure-Activity Relationship Prediction

Chemoinformatics applies computational methods to analyze chemical and biological data, enabling the prediction of properties and biological activities. A key component of this field is the development of Quantitative Structure-Activity Relationship (QSAR) models, which correlate a compound's structural features with its activity.

For β-alanine derivatives, QSAR and chemoinformatic approaches have yielded important insights. For instance, a study on rimantadine (B1662185) analogues designed as influenza inhibitors found that the inclusion of a β-alanine moiety reduced the antiviral activity scispace.com. Conversely, in the context of antioxidant peptides, QSAR models have suggested that an N-terminal β-alanine can significantly enhance the metal-chelating capacity of histidine, an effect not observed with α-alanine mdpi.com. This highlights that the influence of incorporating β-alanine is highly dependent on the molecular context and the biological target.

Chemoinformatic tools are also used for screening and design. In one study, a β-alanine-containing dipeptide was used as a reference compound in a chemoinformatic screening based on the Tanimoto similarity index to identify other potential substrates for a proton-coupled oligopeptide transporter nih.gov. Furthermore, novel 3D-QSAR methods have been developed specifically for molecular libraries where β-alanine residues were systematically introduced to map the binding conformation and structure-activity relationships of peptide epitopes nih.gov. These examples demonstrate the power of in silico methods to guide the design and study of novel compounds based on the this compound scaffold.

Table 3: Summary of Structure-Activity Relationship (SAR) Findings for β-Alanine Containing Compounds This table is interactive. You can sort and filter the data.

| Compound Class | Effect of β-Alanine Incorporation | Biological Target/Assay | Reference |

|---|---|---|---|

| Rimantadine Analogues | Reduced antiviral activity | Influenza A/H3N2 virus | scispace.com |

| Histidine-containing Peptides | Enhanced metal chelation capacity when at N-terminus | Antioxidant activity | mdpi.com |

| Glucagon Receptor Antagonists | Steep SAR demonstrated around the β-alanine moiety | Glucagon Receptor | acs.orgnih.gov |

Self-Assembly Mechanisms and Aggregation Behavior of this compound Systems

The ability of molecules to spontaneously organize into larger, well-defined structures is known as self-assembly. Peptides are well-known for their diverse self-assembly behaviors, forming structures ranging from micelles to fibrils.

The aggregation behavior of this compound has been studied in the presence of surfactants. In aqueous micellar solutions of SDS, this compound exhibits complex behavior. At low concentrations, it induces an abrupt increase in the average size of the micelles. However, as the concentration of the dipeptide increases, the micelle size diminishes researchgate.net. Thermochemical analysis revealed that the interaction between this compound and SDS micelles is exothermic, in contrast to the endothermic interaction observed for α-L-alanyl-α-L-alanine, pointing to different underlying driving forces for their aggregation behavior researchgate.net.

Computational studies on related systems provide further mechanistic clues. MD simulations of cyclic peptides composed entirely of β-alanine (cyclo[(-β-Ala)n-]) have shown they can self-assemble into nanomaterials with remarkably high tensile strength, double that of spider silk researchgate.net. General simulation studies on peptide self-assembly suggest that the process can be cooperative and that the final structures may be kinetically trapped states rather than the thermodynamic minimum rsc.org. The driving forces are also complex; while hydrogen bonding is important, studies on similar dipeptide systems suggest it may not be the sole or primary driver, with hydrophobic and solvation effects playing a crucial role acs.org. This is consistent with findings that alanine-rich peptides can aggregate to form β-sheet fibrils, a process driven largely by hydrophobic effects nih.gov.

Table 4: Observed Aggregation Behavior of β-Alanine Systems This table is interactive. You can sort and filter the data.

| System | Conditions | Observed Behavior | Driving Force/Mechanism | Reference |

|---|---|---|---|---|

| This compound with SDS micelles | Aqueous solution | Increased micelle size at low peptide concentration; decreased size at high concentration. | Exothermic interaction. | researchgate.net |

| cyclo[(-β-Ala)n-] | MD Simulations | Self-assembly into stiff, high-tensile-strength nanomaterials. | Stacking of the cyclic peptide rings. | researchgate.net |

Biological Relevance and Interactions of Beta Ala Ala in Model Systems

Occurrence and Metabolomic Profiling of beta-Ala-Ala in Biological Matrices

The direct detection of endogenous this compound in metabolomic studies is not widely documented; however, its occurrence can be inferred from the well-established presence and metabolism of its constituent amino acid, β-alanine. β-Alanine is a naturally occurring β-amino acid found across various domains of life, from bacteria to mammals, including humans. wikipedia.orgresearchgate.netbiodiversitylibrary.org It is a key component of several biologically important molecules, including the dipeptides carnosine (β-alanyl-L-histidine) and anserine, and pantothenic acid (Vitamin B5), which is a precursor to coenzyme A. wikipedia.org The biosynthesis of β-alanine occurs through several pathways, including the degradation of dihydrouracil (B119008) and carnosine, and the decarboxylation of L-aspartic acid. wikipedia.orgvulcanchem.com

Metabolomic profiling studies have identified β-alanine and related compounds in various biological samples, highlighting its role in different physiological and pathological states. For instance, serum metabolomic profiling has shown an association between β-alanine levels and metabolic shifts upon exposure to moderate altitude. nih.gov In other studies, β-alanine metabolism has been identified as a significant pathway in the context of breast cancer progression and energy deprivation in myoblasts. rsc.orgnih.gov Furthermore, nucleotide metabolites such as N-carbamoyl-β-alanine have been associated with adverse metabolic profiles in human studies. ahajournals.org Given that dipeptides are common intermediates and products in cellular metabolism, the presence of both β-alanine and L-alanine pools suggests the potential for the formation of this compound in various biological matrices.

Table 1: Key Metabolic Pathways Involving β-Alanine

| Metabolic Pathway | Precursors/Related Metabolites | Key Enzymes | Significance |

|---|---|---|---|

| Pyrimidine (B1678525) Degradation | Uracil, Dihydrouracil, N-Carbamoyl-β-alanine | Dihydropyrimidine dehydrogenase, Dihydropyrimidinase, β-Ureidopropionase | A primary source of endogenous β-alanine. bio-rad.com |

| Carnosine Metabolism | Carnosine, Anserine | Carnosine dipeptidase 1 (CPGL2) | Hydrolysis of dietary or endogenous carnosine releases β-alanine. bio-rad.com |

| Aspartate Decarboxylation | L-Aspartic acid | L-aspartate-α-decarboxylase (PanD) | A key enzymatic route for β-alanine synthesis in microorganisms. bohrium.comfrontiersin.org |

Enzymatic Processing and Biotransformation of this compound

The biotransformation of this compound is intrinsically linked to the enzymes that process β-alanine and short peptides. While specific hydrolases for this compound are not extensively characterized, the dipeptide is susceptible to cleavage by peptidases that recognize peptides containing β-amino acids, albeit often at a different rate than α-α dipeptides. The incorporation of a β-amino acid like β-alanine can confer resistance to degradation by certain proteases. nih.goveurekaselect.com

The synthesis of β-alanine itself is a well-studied enzymatic process. In many bacteria, L-aspartate-α-decarboxylase (PanD) is a key enzyme that catalyzes the conversion of L-aspartate to β-alanine. bohrium.comfrontiersin.orgfrontiersin.org This enzymatic route is a cornerstone of biotechnological production of β-alanine. njchm.commdpi.com

Once formed, or if this compound is hydrolyzed, the released β-alanine can be further metabolized. It can undergo transamination with 2-oxoglutarate, catalyzed by 4-aminobutyrate aminotransferase (GABT), to form malonic semialdehyde. bio-rad.com In some organisms, β-alanine metabolism involves its activation to β-alanyl-CoA by enzymes like β-alanyl-CoA-transferase, which then enters further degradation pathways. researchgate.net The susceptibility of the peptide bond in this compound to specific dipeptidases and the subsequent metabolic fate of its constituents are critical determinants of its biological activity and residence time in a system.

Table 2: Enzymes Involved in β-Alanine Biotransformation

| Enzyme | Abbreviation | Reaction Catalyzed | Source/Context |

|---|---|---|---|

| L-aspartate-α-decarboxylase | PanD | L-aspartic acid → β-Alanine + CO₂ | Bacterial synthesis of β-alanine. bohrium.comfrontiersin.org |

| Carnosine Dipeptidase 1 | CNDP1/CPGL2 | Carnosine → β-Alanine + L-Histidine | Hydrolysis in various tissues. bio-rad.com |

| 4-Aminobutyrate Aminotransferase | GABT | β-Alanine + 2-Oxoglutarate ⇌ Malonic semialdehyde + L-Glutamate | Transamination pathway. bio-rad.com |

Role of this compound as a Building Block in Peptide Modifications

The unique structural properties of β-amino acids are leveraged in medicinal chemistry to create peptidomimetics—molecules that mimic the structure and function of natural peptides but with improved pharmacological properties. The incorporation of this compound or its constituent β-alanine residue is a key strategy in this field.

A primary challenge with using natural peptides as drugs is their rapid degradation by proteases in the body. researchgate.net The introduction of β-amino acids, such as in a this compound linker, can significantly enhance metabolic stability. eurekaselect.comnih.gov The altered backbone structure, with an additional methylene (B1212753) group compared to α-amino acids, makes the adjacent peptide bond less recognizable to many peptidases. nih.gov

For example, research on a bombesin (B8815690) peptide radiopharmaceutical showed that incorporating a this compound linker resulted in a twofold increase in metabolic stability against proteolytic degradation in tumor cell cultures. nih.gov While the stability in human plasma was reduced in this specific case, it highlights the potential for context-dependent stabilization. nih.gov The general principle is that replacing a standard α-amino acid with a β-amino acid at a known cleavage site can protect the peptide from enzymatic hydrolysis, thereby extending its biological half-life and therapeutic effect. encyclopedia.pubnih.gov This strategy is considered promising for developing more robust peptide-based drugs. nih.gov

Table 3: Impact of β-Amino Acid Incorporation on Peptide Stability

| Peptide/Peptidomimetic | Modification | Observation | Reference |

|---|---|---|---|

| Bombesin Radiopharmaceutical | Insertion of a β-Ala-β-Ala linker | Two-fold increase in stability in vitro (tumor cells) | nih.gov |

| ENK-like tetrapeptide amide | β-Ala at N-terminus | Longer analgesic effects due to reduced accessibility to endopeptidases | encyclopedia.pubnih.gov |

Beyond enhancing stability, the inclusion of β-alanine residues has a profound influence on the conformational preferences of a peptide backbone. nih.gov The additional flexibility and altered bond angles of the β-amino acid backbone can be used to induce specific, stable secondary structures like turns and helices that might not be readily formed by sequences of only α-amino acids. nih.govnih.gov

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound (β-alanyl-L-alanine) |

| β-Alanine |

| L-Alanine |

| Carnosine (β-alanyl-L-histidine) |

| Anserine |

| Pantothenic acid (Vitamin B5) |

| Coenzyme A |

| Dihydrouracil |

| N-Carbamoyl-β-alanine |

| L-Aspartic acid |

| 2-Oxoglutarate |

| Malonic semialdehyde |

| β-Alanyl-CoA |

| Bombesin |

| L-Histidine |

| Glutamate |

Design Principles and Applications of Beta Ala Ala in Peptidomimetics

Strategic Integration of beta-Ala-Ala for Protease Resistance

The inherent susceptibility of natural peptides to degradation by proteases is a significant obstacle in their development as therapeutic agents. A key strategy to overcome this limitation is the incorporation of non-proteinogenic amino acids, such as β-alanine (β-Ala), into the peptide backbone. researchgate.netresearchgate.netpnas.orgnih.govresearchgate.net The introduction of a β-amino acid like β-Ala, which has an additional methylene (B1212753) group in its backbone compared to α-amino acids, renders the resulting peptide more stable metabolically. researchgate.net This increased stability is a crucial attribute for designing potent and effective peptidomimetics. researchgate.net

The replacement of an α-amino acid with a β-amino acid, particularly at the scissile bond of a peptide, has been shown to dramatically increase the resistance of the new hybrid peptide to proteolysis while often maintaining good to excellent affinity for its target. For instance, in the development of inhibitors for the metalloendopeptidases EC 3.4.24.15 (EP24.15) and EC 3.4.24.16, the incorporation of β-amino acids was explored to create inhibitors that are resistant to degradation by the related enzyme neprilysin (EP24.11). researchgate.net A study on the widely-used inhibitor N-[1-(R,S)-carboxy-3-phenylpropyl]-Ala-Ala-Tyr-p-aminobenzoate (CFP) demonstrated that replacing the Ala-Tyr scissile bond with β-amino acid analogues eliminated binding to EP24.11, thus preventing its degradation. researchgate.net

This resistance to enzymatic degradation is a direct result of the altered peptide backbone structure introduced by the β-amino acid. researchgate.net The modification provides a structural shield against the action of proteases, which are highly specific for α-peptide bonds. nih.gov Research has shown that even a partial substitution with β-amino acids, as low as 20-40% of the peptide sequence, can be sufficient to confer this resistance while preserving biological activity. unirioja.es The strategic placement of β-Ala residues, particularly when flanking a scissile bond, can effectively "switch off" the affinity for a problematic enzyme, such as a protease, without compromising the affinity for the intended target enzyme. This approach of creating hybrid α/β-peptides is a promising strategy for developing protease-resistant peptidomimetics with potential therapeutic applications.

Modulation of Peptide Conformation and Bioactivity via this compound Incorporation

The introduction of β-Ala can lead to the formation of well-defined secondary structures, such as turns, helices, and sheets, which can mimic the structures of natural proteins. nih.goveurekaselect.com For example, studies on hybrid peptides containing a central β/α dipeptide segment flanked by aromatic γ-amino acid residues have shown that these peptides can fold into well-defined, expanded β-turns. frontiersin.org The stability of these structures can be further enhanced by the specific choice of β-amino acid and its neighboring residues. frontiersin.org The ability of β-Ala to induce specific conformations is a powerful tool in the design of peptidomimetics with desired three-dimensional structures. nih.goveurekaselect.com

The modulation of peptide conformation through β-Ala incorporation has a direct impact on bioactivity. In a study on the anticancer peptide (KLAKLAK)₂, the replacement of alanine (B10760859) with β-alanine resulted in a significant decrease in cytotoxicity. mdpi.com However, in other cases, the introduction of β-Ala can enhance biological activity. For instance, in shortened analogues of (KLAKLAK)₂, the substitution of Ala with β-Ala in the sequence KLAKLAK-NH₂ led to a high antiproliferative effect against MCF-7 tumor cells. nih.gov The effect of β-Ala incorporation on bioactivity is highly dependent on the specific peptide sequence and the biological target. mdpi.comnih.gov For example, in the peptidic natural product efrapeptin C, the central β-Ala-7–Gly-8 region acts as a flexible linker between two helical domains. rsc.org Structural modifications in this region, such as attaching a benzyl (B1604629) group to the C3 position of β-Ala-7, led to a 10-fold weaker activity, demonstrating the critical role of the β-Ala residue in maintaining the bioactive conformation. rsc.org

Table 1: Impact of β-Ala Substitution on the Biological Activity of (KLAKLAK)₂ Analogues

| Compound | Sequence | Modification | Cytotoxicity (CC₅₀ in BALB 3T3 cells) | Antiproliferative Effect (IC₅₀ in MCF-7 cells) | Reference |

|---|---|---|---|---|---|

| Si1 | (KLAKLAK)₂-NH₂ | Parent Compound | 365.3 ± 4.08 µM | Not Reported | mdpi.com |

| Si5 | (KLβ-AKLβ-AK)₂-NH₂ | Ala replaced with β-Ala | 1272.0 ± 70.70 µM | Decreased | mdpi.com |

| Si3 | KLβAKLβAK-NH₂ | Shortened analogue with β-Ala | 2874 ± 129.5 µM | 176.3 ± 4.66 µM | nih.gov |

Development of Hybrid Peptides with this compound Units

The development of hybrid peptides that combine α-amino acids with β-amino acids, such as β-Ala, represents a significant advancement in the field of peptidomimetics. acs.org These hybrid structures offer a balance of properties, including increased stability and high specificity, making them promising candidates for therapeutic applications. The strategic placement of β-Ala residues within an α-peptide sequence can lead to the creation of novel molecules with unique structural and functional characteristics. nih.goveurekaselect.com

One of the primary motivations for developing hybrid peptides is to enhance their resistance to enzymatic degradation, a major limitation of natural peptides. researchgate.net The incorporation of β-amino acids has been shown to be a successful strategy for creating peptidomimetics with potent biological activity and improved proteolytic stability. researchgate.netresearchgate.net For example, a study on inhibitors of the metalloprotease EP24.15 demonstrated that replacing the scissile Ala-Tyr bond with a β-amino acid analogue resulted in a hybrid peptide that was resistant to cleavage by the related enzyme neprilysin. This approach allows for the design of enzyme inhibitors that are stable in biological systems. researchgate.net

Table 2: Inhibitory Activity of β-Amino Acid Containing Analogues of CFP

| Entry | Peptide | Ki (µM) for EP24.15 | Ki (µM) for EP24.16 | Reference |

|---|---|---|---|---|

| 1 | Pro-Pro | 0.52 | Not Reported | |

| 2 | β-Pro-Pro | 0.27 | Not Reported | |

| 3 | Pro-β-Pro | 115.8 | Not Reported | |

| 4 | β-Pro-β-Pro | 7.22 | Not Reported | |

| 5 | Pro-Leu | 1.28 | Not Reported | |

| 6 | β-Pro-Leu | 0.007 | Not Reported | |

| 7 | Pro-β-Leu | 6.78 | Not Reported | |

| 8 | β-Pro-β-Leu | 0.87 | Not Reported |

Table 3: Compound Names Mentioned in the Article

| Abbreviation/Name | Full Compound Name |

|---|---|

| β-Ala | β-Alanine |

| CFP | N-[1-(R,S)-carboxy-3-phenylpropyl]-Ala-Ala-Tyr-p-aminobenzoate |

| EP24.11 | Neprilysin |

| EP24.15 | Thimet oligopeptidase |

| EP24.16 | Neurolysin |

| (KLAKLAK)₂ | Antimicrobial peptide with the sequence Lys-Leu-Ala-Lys-Leu-Ala-Lys repeated twice |

| Efrapeptin C | A peptidic natural product |

Advanced Analytical Methodologies for Beta Ala Ala Characterization

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of beta-Ala-Ala and quantifying it in various samples. The method separates components in a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). For a polar compound like this compound, several HPLC modes can be employed.

Reversed-phase HPLC (RP-HPLC) is a common approach, though the hydrophilicity of small peptides can lead to poor retention on standard C18 columns. researchgate.netmdpi.com To overcome this, ion-pair reagents, such as 1-heptanesulfonic acid, can be added to the mobile phase to enhance retention and improve separation. mdpi.com Another effective strategy is Hydrophilic Interaction Liquid Chromatography (HILIC), which uses a polar stationary phase (like silica (B1680970) or an amino-bonded phase) and a mobile phase with a high concentration of an organic solvent, like acetonitrile (B52724). researchgate.netplos.org This mode is well-suited for retaining and separating highly polar analytes like this compound.

The quantification of this compound is typically achieved using an external standard method with UV detection, often at wavelengths between 205 nm and 215 nm where the peptide bond absorbs light. scispace.comgoogle.com The purity is determined by calculating the area of the main this compound peak as a percentage of the total area of all peaks in the chromatogram. For accurate quantification, especially in complex matrices, pre-column derivatization with a fluorescent tag like 9-fluorenylmethoxycarbonyl (FMOC) can be used to increase detection sensitivity. researchgate.net

Key Research Findings:

Methods using amino-bonded silica gel columns with a mobile phase of acetonitrile and a phosphate (B84403) buffer (e.g., potassium dihydrogen phosphate) at a controlled pH have been successfully developed for the quantification of similar dipeptides. google.com

For the analysis of related histidine-containing dipeptides, an ion-pair RP-HPLC method using a TSK–gel ODS-80Ts column and a mobile phase containing potassium dihydrogen phosphate and 1-heptanesulfonic acid has proven reliable. mdpi.com

HILIC methods have been shown to be effective for the separation of polar compounds like beta-alanine (B559535) and its derivatives, utilizing columns such as the Atlantis HILIC silica column. plos.org

Interactive Data Table: Typical HPLC Conditions for this compound and Related Dipeptide Analysis

| Parameter | Reversed-Phase (Ion-Pair) | Hydrophilic Interaction (HILIC) |

| Column | TSK–gel ODS-80Ts (C18) mdpi.com | Amino-bonded silica gel google.com or Atlantis HILIC Silica plos.org |

| Mobile Phase | 50 mmol/L Potassium Dihydrogen Phosphate (pH 3.4) with 6 mmol/L 1-heptanesulfonic acid and Acetonitrile (96:4) mdpi.com | Acetonitrile/0.05mol/L Potassium Dihydrogen Phosphate (645:350), pH 4.0 google.com |

| Flow Rate | 0.7 - 1.0 mL/min scispace.comgoogle.com | 1.0 mL/min |

| Column Temp. | 30 °C scispace.comgoogle.com | Room Temperature or 30 °C plos.orggoogle.com |

| Detection | UV at 215 nm google.com | UV at 205 nm scispace.com |

Mass Spectrometry Techniques for Structural Confirmation and Trace Analysis

Mass Spectrometry (MS) is an indispensable tool for the structural elucidation of this compound. It measures the mass-to-charge ratio (m/z) of ionized molecules, providing confirmation of the molecular weight and invaluable structural information through fragmentation patterns. vulcanchem.com

For a peptide like this compound, electrospray ionization (ESI) is a commonly used soft ionization technique that generates protonated molecules, [M+H]⁺, with minimal fragmentation, allowing for accurate molecular weight determination. nih.gov Another technique, Matrix-Assisted Laser Desorption/Ionization (MALDI), is also suitable for analyzing peptides and can be used to analyze oligomers of beta-alanine. researchgate.netresearchgate.net

Tandem mass spectrometry (MS/MS) is crucial for structural confirmation. In this technique, the precursor ion (the [M+H]⁺ of this compound) is selected and subjected to collision-induced dissociation (CID). This process breaks the peptide bonds at predictable locations, generating a series of fragment ions. The most common fragments for peptides are b-ions (containing the N-terminus) and y-ions (containing the C-terminus). matrixscience.com The specific fragmentation pattern of this compound, including the characteristic loss of water (H₂O) or ammonia (B1221849) (NH₃), serves as a definitive fingerprint for its structure, distinguishing it from isomers like Ala-beta-Ala. nih.govresearchgate.net The unique backbone structure of β-peptides can lead to unusual fragmentation patterns compared to standard α-peptides, which can be diagnostic. nih.gov

Furthermore, the high sensitivity of mass spectrometry makes it ideal for trace analysis, enabling the detection and quantification of this compound at very low concentrations (nanomolar to picomolar levels) in complex biological or environmental samples. researchgate.netnih.gov

Key Research Findings:

ESI-MS/MS studies on hybrid α,β-peptides show that fragmentation patterns, such as the neutral loss of specific residues, can differentiate between isomers. nih.gov

Collisions of ions with β-alanine clusters in a time-of-flight (TOF) mass spectrometer have been shown to produce protonated clusters and characteristic fragments, including those resulting from the loss of a water molecule. researchgate.net

MALDI-TOF-MS has been effectively used to characterize polymers of β-alanine, identifying oligomers by their mass and the mass difference between peaks corresponding to a single β-alanine residue. chinesechemsoc.org

Interactive Data Table: Mass Spectrometry Parameters for this compound Analysis

| Parameter | Electrospray Ionization (ESI) | Matrix-Assisted Laser Desorption/Ionization (MALDI) |

| Ionization Mode | Positive Ion Mode ([M+H]⁺) nih.gov | Positive Ion Mode ([M+H]⁺, [M+Na]⁺) researchgate.net |

| Mass Analyzer | Triple Quadrupole (QqQ), Time-of-Flight (TOF) plos.orgchinesechemsoc.org | Time-of-Flight (TOF) researchgate.net |

| Fragmentation | Collision-Induced Dissociation (CID) nih.gov | Post-Source Decay (PSD) or In-Source Decay |

| Key Fragments | b-ions, y-ions, neutral loss of H₂O researchgate.netacs.org | [M+H]⁺ of oligomers, fragments corresponding to monomer loss chinesechemsoc.org |

| Application | Structural Confirmation, Quantification, Trace Analysis nih.govnih.gov | Analysis of peptide mixtures and polymers researchgate.netresearchgate.net |

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, offer the most powerful approach for the comprehensive analysis of this compound. longdom.orgnih.gov The combination of Liquid Chromatography with Mass Spectrometry (LC-MS) is particularly prevalent and effective. asiapharmaceutics.info

LC-MS and its more advanced form, LC-tandem MS (LC-MS/MS), leverage the separation power of HPLC with the high selectivity and sensitivity of mass spectrometry. researchgate.netlongdom.org In an LC-MS/MS analysis of this compound, the HPLC first separates the dipeptide from other components in the sample matrix. The eluent from the HPLC column is then directed into the mass spectrometer. The MS can be operated in full-scan mode to detect all ions within a mass range or in a targeted mode like Multiple Reaction Monitoring (MRM) for highly selective quantification. nih.govimtakt.com

This hyphenated approach overcomes the limitations of each individual technique. HPLC separation prevents ion suppression effects in the MS source and allows for the differentiation of isomers that have the same mass. researchgate.netacs.org The mass spectrometer provides definitive identification and can quantify the analyte with exceptional precision and accuracy, even at trace levels, without the need for derivatization that is sometimes required for UV detection. nih.govrestek.com These methods are robust and can be applied to complex matrices such as biological fluids, food products, and environmental samples. nih.govmdpi.comnih.gov

Key Research Findings:

LC-MS/MS methods have been developed for the analysis of β-N-methylamino-l-alanine (BMAA), a related compound, demonstrating the power of HILIC separation coupled with MS/MS for selectivity. nih.gov

Comprehensive dipeptide profiling in various samples has been achieved using LC-MS/MS, which can distinguish between structural isomers and provide quantification with low detection limits. researchgate.netacs.org

The coupling of UPLC (Ultra-Performance Liquid Chromatography) with high-resolution mass spectrometry (Q-TOFMS) has been used for the comprehensive analysis of dipeptides in fermented beverages, showcasing the ability to identify and estimate the presence of a wide range of peptides. nih.gov

Q & A

Basic: What are the optimal synthetic routes for β-Ala-Ala, and how can yield and purity be systematically evaluated?

Methodological Answer:

Synthesis of β-Ala-Ala typically involves solid-phase peptide synthesis (SPPS) or solution-phase coupling. For SPPS, use Fmoc-protected β-alanine and alanine residues with HBTU/HOBt activation. Monitor reaction completion via Kaiser test or HPLC. Purify via reverse-phase HPLC, and characterize purity using LC-MS (≥95% purity) and analytical HPLC . Yield optimization requires controlled coupling times (2–4 hrs), excess reagents (3 eq.), and inert atmospheres. For solution-phase methods, carbodiimide-mediated coupling (e.g., DCC/DMAP) in DMF/DCM mixtures is common. Quantify yields gravimetrically and validate via H/C NMR (e.g., δ 1.3–1.5 ppm for β-alanine methyl groups) .

Advanced: How can contradictions in reported bioactivity of β-Ala-Ala across studies be resolved?

Methodological Answer:

Discrepancies often arise from variability in experimental models (e.g., cell lines vs. in vivo systems), purity of compounds, or assay conditions. To address this:

Standardize Assays: Use validated cell lines (e.g., HEK293 for receptor binding) with controlled passage numbers.

Compound Validation: Ensure ≥98% purity via orthogonal methods (HPLC, NMR, HRMS) and quantify endotoxin levels if applicable.

Dose-Response Curves: Perform 8–10-point dilution series (1 nM–100 µM) with triplicate replicates.

Statistical Rigor: Apply ANOVA with post-hoc Tukey tests to compare EC values across studies. Cross-validate findings using knockout models or competitive antagonists (e.g., β-alanine itself for carnosine synthase inhibition studies) .

Basic: Which spectroscopic and chromatographic techniques are most reliable for characterizing β-Ala-Ala?

Methodological Answer:

- NMR Spectroscopy: H NMR (400 MHz, DO): Look for doublets at δ 3.25–3.45 ppm (β-alanine CH) and δ 1.35 ppm (alanine CH). C NMR confirms carbonyl carbons at ~175 ppm.

- Mass Spectrometry: ESI-MS in positive mode ([M+H] at m/z 189.1). HRMS should match theoretical mass within 3 ppm.

- Chromatography: Use C18 columns (5 µm, 4.6 × 250 mm) with 0.1% TFA/ACN gradients. Retention times (~8–10 min) help assess purity .

Advanced: How to design mechanistic studies for β-Ala-Ala’s role in modulating oxidative stress in neuronal models?

Methodological Answer:

Model Selection: Differentiate SH-SY5Y cells with retinoic acid to mimic neuronal physiology.

Intervention: Treat with β-Ala-Ala (1–100 µM) under HO-induced oxidative stress (100–500 µM).

Endpoints: Measure ROS via DCFDA fluorescence, mitochondrial membrane potential (JC-1 assay), and apoptosis (Annexin V/PI).

Controls: Include β-alanine alone and carnosine as comparators.

Pathway Analysis: Use Western blotting for Nrf2, HO-1, and caspase-6. Validate via siRNA knockdown of Nrf2 to confirm target specificity .

Basic: What are the best practices for ensuring reproducibility in β-Ala-Ala research?

Methodological Answer:

- Protocol Documentation: Detail synthetic steps, purification gradients, and instrument parameters (e.g., HPLC flow rates, column batches).

- Data Sharing: Deposit raw NMR/MS spectra in repositories like Zenodo or Figshare with DOI links.

- Reagent Transparency: Source reagents from vendors providing CoA (e.g., Sigma-Aldrich, TCI) and report lot numbers.

- Open Science: Publish negative results (e.g., failed coupling attempts) to inform optimization strategies .

Advanced: How to resolve conflicting data on β-Ala-Ala’s stability under physiological conditions?

Methodological Answer:

Stability Assays: Incubate β-Ala-Ala (1 mM) in PBS (pH 7.4, 37°C) over 24–72 hrs. Sample at intervals and quantify via HPLC-UV (210 nm).

Degradation Products: Identify via LC-MS/MS; common products include β-alanine and diketopiperazines.

Enzymatic Stability: Test against human serum peptidases (e.g., dipeptidyl peptidase IV) using Michaelis-Menten kinetics.

Comparative Analysis: Contrast half-lives with stabilized analogs (e.g., methyl ester derivatives) .

Basic: What computational methods are suitable for predicting β-Ala-Ala’s physicochemical properties?

Methodological Answer:

- LogP Prediction: Use ChemAxon or SwissADME with SMILES input (O=C(NC(CC(=O)O)C)C).

- pKa Estimation: MarvinSketch (ChemAxon) calculates acidic/basic groups (e.g., carboxyl pKa ~2.5, amine ~9.8).

- Molecular Dynamics (MD): Simulate hydration shells in GROMACS with TIP3P water models to assess solubility.

- Docking Studies: Autodock Vina for protein targets (e.g., TauT transporter) using PDB 4X7L .

Advanced: How to evaluate β-Ala-Ala’s pharmacokinetics in preclinical models?

Methodological Answer:

ADME Profiling:

- Absorption: Caco-2 permeability assay (P >1 × 10 cm/s indicates good absorption).

- Distribution: Plasma protein binding via equilibrium dialysis (≥80% bound suggests limited tissue penetration).

- Metabolism: Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS.

- Excretion: Bile-duct cannulated rats to measure fecal vs. urinary excretion.

Pharmacokinetic Modeling: Use non-compartmental analysis (WinNonlin) to calculate AUC, C, and t .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.